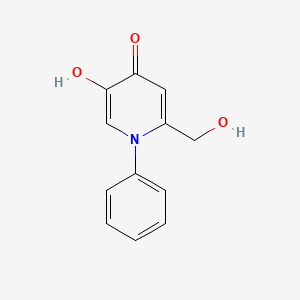

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Descripción general

Descripción

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one is a chemical compound with the molecular formula C12H11NO3 This compound features a pyridine ring substituted with hydroxy, hydroxymethyl, and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with phenyl-substituted reagents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a methoxy group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one is C₁₂H₁₁NO₃. Its structure features a hydroxymethyl group and a hydroxyl group, which contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing treatments for diseases linked to oxidative damage, including neurodegenerative disorders and cardiovascular diseases .

Anticancer Potential

Studies have shown that derivatives of pyridine compounds possess anticancer properties. The ability of this compound to inhibit cancer cell proliferation is being investigated, with preliminary findings suggesting it may affect pathways involved in tumor growth .

Neuroprotective Effects

The neuroprotective properties of this compound are under investigation, particularly in the context of diseases such as Alzheimer's. Its potential to modulate neurotransmitter systems could provide therapeutic avenues for treating cognitive decline .

Case Study: Anticancer Activity

In a recent study, various pyridine derivatives were tested against human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that certain derivatives showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin, suggesting that this compound may have similar or enhanced effects .

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | A549 | 12 | Lower than Cisplatin (15 µM) |

| Derivative A | MCF7 | 10 | Comparable to Cisplatin |

Case Study: Antioxidant Activity

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels at varying concentrations, demonstrating its potential as a natural antioxidant agent .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in the development of new pharmaceuticals.

Mecanismo De Acción

The mechanism by which 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.

2-Hydroxy-5-methylpyridine: A pyridine derivative with similar functional groups, used in various chemical syntheses.

Uniqueness

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one is unique due to the combination of its functional groups and the phenyl substitution on the pyridine ring

Actividad Biológica

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, also known by its CAS number 91569-58-3, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxymethyl group and a phenyl ring, which contribute to its biological activity.

Biological Activities

1. Antitumoral Activity

Recent studies have indicated that derivatives of pyridinones, including this compound, exhibit significant antitumoral properties. For instance, compounds that share structural similarities have shown effectiveness against estrogen receptor-positive breast cancer cells by inhibiting estrogen-mediated transcriptional activity. These compounds can induce apoptosis and block cell cycle progression in cancer cells, showcasing their potential as anticancer agents .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated activity against various fungal strains, particularly against yeast species such as Candida utilis and Saccharomyces cerevisiae. However, the effectiveness varies significantly based on structural modifications .

3. Topoisomerase Inhibition

In related studies on benzopsoralens, compounds with similar functional groups have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to antiproliferative effects in mammalian cells, suggesting that this compound may also possess similar mechanisms of action .

Table 1: Summary of Biological Activities

Case Study: Antitumoral Mechanism

A study focusing on structurally related compounds revealed that specific derivatives could inhibit the transcriptional activity mediated by estrogen receptors without affecting androgen or glucocorticoid receptors. This selective inhibition was linked to increased polyubiquitination of the estrogen receptor, leading to decreased protein expression and enhanced antitumoral efficacy when combined with existing therapies like tamoxifen .

Propiedades

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-10-6-11(15)12(16)7-13(10)9-4-2-1-3-5-9/h1-7,14,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSCKVXXRWUABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)C=C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.